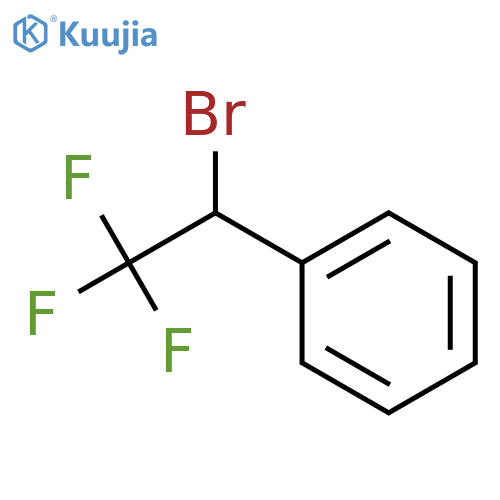Cas no 434-42-4 ((1-Bromo-2,2,2-trifluoroethyl)benzene)

434-42-4 structure
商品名:(1-Bromo-2,2,2-trifluoroethyl)benzene
(1-Bromo-2,2,2-trifluoroethyl)benzene 化学的及び物理的性質
名前と識別子
-
- (1-Bromo-2,2,2-trifluoroethyl)benzene
- (1-Bromotrifluoroethyl)benzene
- BBL103275
- 434-42-4
- D80611
- SCHEMBL773469
- MS-20591
- EN300-1260444
- Benzene, (1-bromo-2,2,2-trifluoroethyl)
- CS-0077327
- AKOS005257936
- STL557085
- MFCD12789673
- (1-Bromo-2,2,2-trifluoroethyl)benzene, 95%
- AB85878
-
- MDL: MFCD12789673
- インチ: InChI=1S/C8H6BrF3/c9-7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H
- InChIKey: IRICHAOGAOFEQI-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C(C(F)(F)F)Br
計算された属性
- せいみつぶんしりょう: 237.96000
- どういたいしつりょう: 237.96050g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
じっけんとくせい
- 密度みつど: 1.555 g/mL at 25 °C
- フラッシュポイント: 華氏温度:163.4°f< br / >摂氏度:73°C< br / >
- 屈折率: n20/D 1.487
- PSA: 0.00000
- LogP: 3.68490
(1-Bromo-2,2,2-trifluoroethyl)benzene セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26
-
危険物標識:

(1-Bromo-2,2,2-trifluoroethyl)benzene 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
(1-Bromo-2,2,2-trifluoroethyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JJ636-1g |
(1-Bromo-2,2,2-trifluoroethyl)benzene |
434-42-4 | 95% | 1g |
1454.0CNY | 2021-07-13 | |
| Apollo Scientific | PC48327-1g |
(1-Bromo-2,2,2-trifluoroethyl)benzene |
434-42-4 | 95% | 1g |
£120.00 | 2023-09-02 | |
| Advanced ChemBlocks | P38095-5G |
(1-Bromo-2,2,2-trifluoroethyl)benzene |
434-42-4 | 95% | 5G |
$635 | 2023-09-15 | |
| Advanced ChemBlocks | P38095-25G |
(1-Bromo-2,2,2-trifluoroethyl)benzene |
434-42-4 | 95% | 25G |
$1,905 | 2023-09-15 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 737240-500MG |
(1-Bromo-2,2,2-trifluoroethyl)benzene |
434-42-4 | 500mg |
¥800.37 | 2023-11-25 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 067091-1g |
(1-Bromo-2,2,2-trifluoroethyl)benzene |
434-42-4 | 95% | 1g |
2192CNY | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTL092-250mg |
(1-bromo-2,2,2-trifluoroethyl)benzene |
434-42-4 | 95% | 250mg |
¥501.0 | 2024-04-19 | |
| Enamine | EN300-1260444-5000mg |
(1-bromo-2,2,2-trifluoroethyl)benzene |
434-42-4 | 95.0% | 5000mg |
$326.0 | 2023-10-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTL092-100mg |
(1-bromo-2,2,2-trifluoroethyl)benzene |
434-42-4 | 95% | 100mg |
¥264.0 | 2024-04-19 | |
| abcr | AB358303-1g |
(1-Bromo-2,2,2-trifluoroethyl)benzene; . |
434-42-4 | 1g |
€149.60 | 2024-04-17 |
(1-Bromo-2,2,2-trifluoroethyl)benzene 関連文献
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
434-42-4 ((1-Bromo-2,2,2-trifluoroethyl)benzene) 関連製品
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:434-42-4)(1-Bromo-2,2,2-trifluoroethyl)benzene

清らかである:99%
はかる:5g
価格 ($):472.0